molecular formula C10H4F3NO B1457968 3-(Trifluoromethyl)benzofuran-5-carbonitrile CAS No. 1823954-84-2

3-(Trifluoromethyl)benzofuran-5-carbonitrile

Cat. No. B1457968
M. Wt: 211.14 g/mol
InChI Key: QIFFUZBTMJMKQL-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzofuran-5-carbonitrile is a chemical compound with the CAS Number: 1823954-84-2 . It has a molecular weight of 211.14 and its IUPAC name is 3-(trifluoromethyl)benzofuran-5-carbonitrile . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(Trifluoromethyl)benzofuran-5-carbonitrile is 1S/C10H4F3NO/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-3,5H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)benzofuran-5-carbonitrile is a solid at room temperature . It has a molecular weight of 211.14 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Novel Compounds

  • 3-(Trifluoromethyl)benzofuran-5-carbonitrile is involved in the synthesis of unique compounds, such as 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines and 5-amino-2,3-dihydro[1]benzofuro[3,2-b]oxepin-4-carbonitriles, showcasing its utility in creating new ring systems (Okuda et al., 2012).

Involvement in Oxidative Cyclizations

  • It also plays a role in the manganese(III) acetate mediated oxidative cyclizations of 3-oxopropanenitriles, leading to the formation of various derivatives like 4,5-dihydrofuran-3-carbonitriles containing heterocycles (Yılmaz et al., 2005).

Antibacterial and Antifungal Activities

  • Research has been conducted on the antibacterial and antifungal activities of furan derivatives related to 3-(Trifluoromethyl)benzofuran-5-carbonitrile. These compounds have shown notable activity against various bacteria and fungi, indicating potential medicinal applications (Loğoğlu et al., 2010).

Sensor Development

  • The compound is also involved in the development of high-sensitivity sensors. A study using benzofuran derivative-functionalized multiwalled carbon nanotubes and ionic liquid for electrode modification demonstrated its utility in detecting neurotransmitters like norepinephrine and serotonin (Mazloum‐Ardakani & Khoshroo, 2014).

New Route to Related Compounds

  • A facile and general route to 3-((trifluoromethyl)thio)benzofurans, which are related to 3-(Trifluoromethyl)benzofuran-5-carbonitrile, has been reported. This demonstrates its significance in chemical synthesis processes (Sheng et al., 2014).

Applications in Quantum Studies and Thermodynamics

  • Further applications are seen in quantum studies and thermodynamic properties. For instance, a novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) was synthesized, indicating its potential in advanced scientific research (Halim & Ibrahim, 2022).

Safety And Hazards

The compound has several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Future Directions

While specific future directions for 3-(Trifluoromethyl)benzofuran-5-carbonitrile are not available, benzofuran compounds in general have attracted attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds .

properties

IUPAC Name

3-(trifluoromethyl)-1-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F3NO/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFFUZBTMJMKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CO2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzofuran-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Wang, LH Chen, CL Deng, XG Zhang - Synthesis, 2014 - thieme-connect.com
A palladium-catalyzed tandem elimination and annulation reaction has been developed. In this way, a variety of 3-trifluoromethybenzofurans were prepared in moderate to good yields …
Number of citations: 7 www.thieme-connect.com
Z Kileeg - 2018 - library-archives.canada.ca
Cellulose is one of the most important components of plant cell walls for industry and plant development. Screening mutants resistant to chemicals that conditionally inhibit cellulose …
Number of citations: 3 library-archives.canada.ca
C Wang, LH Chen, CL Deng, XG Zhang
Number of citations: 0

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